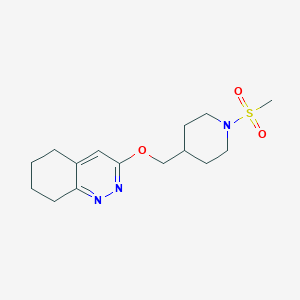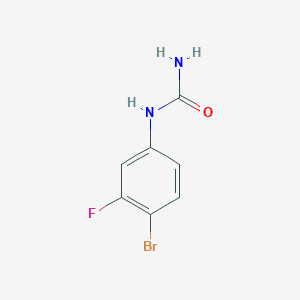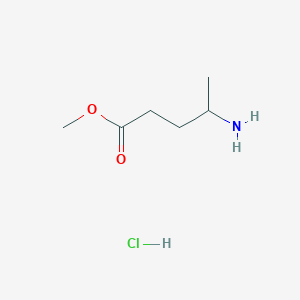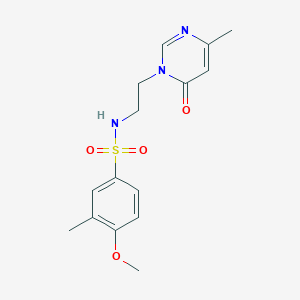![molecular formula C15H14N2OS B2382812 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone CAS No. 2034607-27-5](/img/structure/B2382812.png)
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone, also known as TBCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBCM belongs to the class of heterocyclic compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The synthesis of compounds related to 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone involves innovative techniques to create tricyclic structures through reactions that form C–S and C–C bonds efficiently. A notable example includes the synthesis of iminothiophenone-fused quinolines, which proceed via high atom economy and the oxidation through tandem reactions. This method showcases the potential for developing highly conjugated Schiff bases and diverse compounds through serendipitous reactions (Shiri et al., 2016).
Antibacterial Applications
Novel antibacterial agents, such as thiazolopyrazine-incorporated tetracyclic quinolones, demonstrate potent in vitro and in vivo activities against both Gram-positive and Gram-negative bacteria, including strains resistant to methicillin and other antibiotics. This research suggests the promising application of related compounds in combating resistant bacterial infections (Inoue et al., 1994).
Antibacterial Polymers
Research into the development of antibacterial polymers involves the synthesis of acrylate and methacrylate homopolymers derived from structures similar to this compound. These polymers demonstrate enhanced antibacterial activity, suggesting applications in materials science for developing antimicrobial surfaces (Kumar et al., 2017).
Muscarinic Activities
The synthesis of 1,2,4-thiadiazoles with structural elements related to this compound has been explored for their muscarinic activities. These compounds exhibit varying degrees of receptor-binding affinity and efficacy as muscarinic ligands, indicating potential applications in neurological research and drug development (Macleod et al., 1990).
Structural Studies for Drug Design
The basic skeleton of penicillins, 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, synthesized from ethyl propiolate, underscores the structural relevance of bicyclic systems in drug design. This foundational research facilitates the development of novel β-lactam antibiotics and other therapeutics (Chiba et al., 1985).
Antitumor Activities
The concise synthesis of tryptanthrin spiro analogues, incorporating bicyclic structures akin to this compound, showcases a method for creating compounds with in vitro antitumor activity. These findings suggest the utility of such structures in developing new anticancer agents (Filatov et al., 2018).
Eigenschaften
IUPAC Name |
quinolin-2-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-15(17-8-12-7-11(17)9-19-12)14-6-5-10-3-1-2-4-13(10)16-14/h1-6,11-12H,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPTVIQIHMVLGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1,3-Benzodioxol-5-ylamino)methyl]phenol](/img/structure/B2382734.png)
![(3As,6aS)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B2382736.png)
![(1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride](/img/structure/B2382737.png)
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2382740.png)

![{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}(phenyl)methanone](/img/structure/B2382742.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2382743.png)



![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2382749.png)
![7-butyl-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2382751.png)
